
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dihydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of ethyl 2-((3,4-dichlorophenyl)amino)acetate with appropriate reagents under controlled conditions. One common method involves the use of a Mitsunobu reaction, which is a widely used technique in organic synthesis for the formation of carbon-nitrogen bonds . The reaction conditions often include the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents, along with a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Mitsunobu reactions or other catalytic processes that ensure high yield and purity. The choice of reagents and reaction conditions can be optimized to minimize by-products and enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学研究应用
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including the Mitsunobu reaction.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. In the Mitsunobu reaction, for example, the compound acts as a catalyst, facilitating the formation of carbon-nitrogen bonds through the formation of betaine intermediates . The molecular pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and other biomolecules.
相似化合物的比较
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-phenylhydrazinecarboxylate: Similar in structure but lacks the dichlorophenyl group, which may affect its reactivity and applications.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Contains a cyano group instead of dichloro, leading to different chemical properties and uses.
属性
分子式 |
C13H11Cl2NO4 |
|---|---|
分子量 |
316.13 g/mol |
IUPAC 名称 |
ethyl 5-(3,4-dichloroanilino)-2-oxo-3H-furan-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO4/c1-2-19-13(18)8-6-11(17)20-12(8)16-7-3-4-9(14)10(15)5-7/h3-5,16H,2,6H2,1H3 |
InChI 键 |
KEMQJCRFORPGLN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC(=O)C1)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


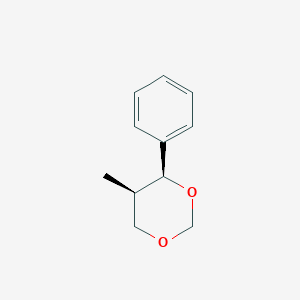
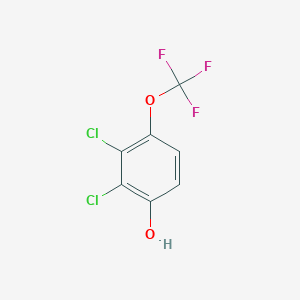


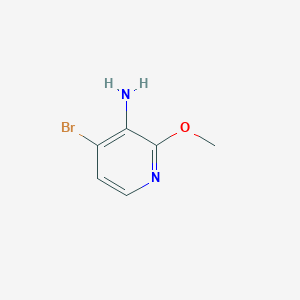
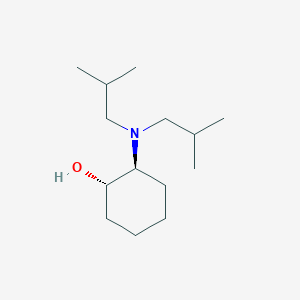
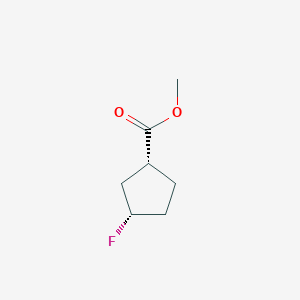


![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)

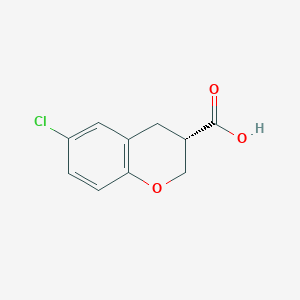
![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)

